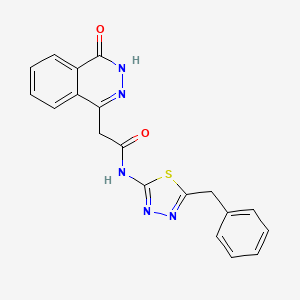

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide

Beschreibung

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a benzyl group at the 5-position and an acetamide linker connected to a 4-hydroxyphthalazine moiety.

Eigenschaften

Molekularformel |

C19H15N5O2S |

|---|---|

Molekulargewicht |

377.4 g/mol |

IUPAC-Name |

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide |

InChI |

InChI=1S/C19H15N5O2S/c25-16(11-15-13-8-4-5-9-14(13)18(26)23-21-15)20-19-24-22-17(27-19)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,23,26)(H,20,24,25) |

InChI-Schlüssel |

DKFJVVTZADGSNS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CC3=NNC(=O)C4=CC=CC=C43 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Ausgangsstoffe: Die Synthese beginnt typischerweise mit kommerziell erhältlichen Ausgangsstoffen wie 5-Benzyl-1,3,4-thiadiazol und 4-Hydroxyphthalazin-1-ylessigsäure.

Reaktionsschritte:

Reaktionsbedingungen: Die Reaktionen werden typischerweise unter Inertgasatmosphäre (z. B. Stickstoff oder Argon) und bei kontrollierten Temperaturen im Bereich von 0 °C bis Raumtemperatur durchgeführt.

Industrielle Produktionsverfahren

Die industrielle Produktion kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Synthese optimiert sind. Dies umfasst:

Batchreaktoren: Für präzise Kontrolle der Reaktionsbedingungen.

Durchflussreaktoren: Für verbesserte Effizienz und Skalierbarkeit.

Reinigung: Techniken wie Umkristallisation, Chromatographie und Destillation werden eingesetzt, um eine hohe Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Benzylgruppe, wobei Benzylalkohol- oder Benzaldehydderviate gebildet werden.

Reduktion: Reduktionsreaktionen können den Thiadiazolring angreifen und ihn möglicherweise zu verschiedenen Strukturen öffnen.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können an verschiedenen Positionen an den Thiadiazol- und Phthalazinonringen auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Wasserstoffgas mit einem Palladiumkatalysator oder Lithiumaluminiumhydrid.

Substitution: Halogenierungsmittel (z. B. N-Bromsuccinimid) für elektrophile Substitution; Nucleophile wie Amine oder Thiole für nucleophile Substitution.

Hauptprodukte

Oxidation: Benzylalkohol, Benzaldehyd.

Reduktion: Reduzierte Thiadiazolderivate.

Substitution: Verschiedene substituierte Thiadiazol- und Phthalazinonderivate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus der Verbindung in biologischen Systemen umfasst:

Molekularziele: Bindung an bestimmte Enzyme oder Rezeptoren, Hemmung ihrer Aktivität.

Signalwege: Induktion von oxidativem Stress oder Störung von zellulären Signalwegen, was zum Zelltod in Krebszellen oder zur Hemmung des mikrobiellen Wachstums führt.

Wirkmechanismus

The compound’s mechanism of action in biological systems involves:

Molecular Targets: Binding to specific enzymes or receptors, inhibiting their activity.

Pathways: Inducing oxidative stress or disrupting cellular signaling pathways, leading to cell death in cancer cells or inhibition of microbial growth.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of Key Structural Features and Physical Properties

Key Observations :

- Hydrogen Bonding: The 4-hydroxyphthalazine group in the target compound may improve solubility and target binding compared to non-polar groups like trifluoromethyl (3a-g) or thioethers (5e) .

- Thermal Stability : Melting points vary widely; electron-withdrawing groups (e.g., nitro in compound 3) or rigid structures (e.g., thiadiazinan in 5h) correlate with higher thermal stability .

Key Observations :

- Kinase Inhibition : The target compound’s hydroxyphthalazine group may mimic ATP-binding motifs in kinases, similar to compound 3a-g’s trifluoromethylphenyl group, which showed sub-μM activity against Abl/Src kinases .

- Antimicrobial vs. Anticancer : Thiadiazinan-thione derivatives (e.g., 5c) exhibit broad-spectrum antimicrobial activity, while benzylthio analogs (e.g., 3a-g) are more selective for cancer targets .

Biologische Aktivität

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its synthesis, biological effects, mechanisms of action, and relevant studies.

Synthesis

The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide typically involves the reaction of 5-benzyl-1,3,4-thiadiazole with 4-hydroxyphthalazine in the presence of acetic anhydride. The reaction conditions include heating under reflux to facilitate the formation of the amide linkage.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance, compounds containing the thiadiazole ring have shown promising activity against various bacterial strains. A study reported that derivatives with similar structures exhibited minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL against Staphylococcus aureus .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 6h | 0.78 | S. aureus |

| 6a | 3.125 | E. coli |

| 6c | 1.5 | Pseudomonas aeruginosa |

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Thiadiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds similar to N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide have demonstrated IC50 values in the micromolar range against different cancer cell lines .

The biological activity of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide is attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The thiadiazole moiety plays a crucial role in binding to enzymes involved in metabolic pathways essential for cell survival.

Molecular Docking Studies

Molecular docking studies suggest that this compound binds effectively to active sites on target proteins, inhibiting their function. For instance, docking simulations have indicated strong interactions with DNA gyrase and topoisomerase IV enzymes in bacteria .

Case Studies

One notable case study involved the evaluation of a series of thiadiazole derivatives for their antimicrobial properties. The study found that modifications to the benzyl group significantly influenced the biological activity, highlighting the importance of structural optimization in drug design .

Q & A

Q. What synthetic routes are commonly employed to prepare N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide?

The synthesis typically involves multi-step reactions starting with functionalization of the 1,3,4-thiadiazole core. For example, 5-benzyl-1,3,4-thiadiazol-2-amine can react with chloroacetyl chloride under controlled temperatures (0–5°C) to form intermediates like N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide . Subsequent coupling with hydroxyphthalazin-1-yl derivatives may require nucleophilic substitution or condensation reactions. Solvent-free microwave-assisted methods (e.g., using fly-ash:PTS catalysts) have been reported for analogous thiadiazole derivatives to improve reaction efficiency and reduce by-products .

Q. How is the compound structurally characterized in academic research?

Structural elucidation relies on spectroscopic and analytical techniques :

- FT-IR : Confirms functional groups (e.g., C=O at ~1678 cm⁻¹, N-H stretches at ~3305 cm⁻¹) .

- NMR : ¹H and ¹³C NMR identify proton environments (e.g., benzyl protons at δ 4.5–5.0 ppm) and carbon frameworks .

- Mass spectrometry (MS) : Determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray crystallography : Tools like SHELXL and ORTEP-3 refine crystal structures, resolving bond lengths and angles critical for understanding molecular conformation .

Q. What in vitro assays are used to evaluate its biological activity?

Anticancer activity is commonly assessed against cell lines like MCF-7 (breast cancer) and A549 (lung cancer) using MTT assays to determine IC₅₀ values . Selectivity is evaluated by comparing cytotoxicity against non-cancerous lines (e.g., NIH3T3 fibroblasts) . Enzymatic assays (e.g., aromatase inhibition) may further elucidate mechanisms, with IC₅₀ values calculated via spectrophotometric methods .

Advanced Research Questions

Q. How do structural modifications of the 1,3,4-thiadiazole and phthalazine moieties influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

- Benzyl substitution : Enhances lipophilicity, improving membrane permeability. Analogues with p-tolyl or ethyl groups on the thiadiazole ring show higher cytotoxicity (e.g., IC₅₀ = 0.034–0.084 mmol L⁻¹) .

- Hydroxyphthalazine moiety : The hydroxyl group may participate in hydrogen bonding with biological targets (e.g., DNA topoisomerases or kinases) .

- Thioacetamide linker : Replacing sulfur with oxygen (e.g., oxadiazole derivatives) reduces activity, highlighting the importance of thiol-mediated interactions .

Q. What experimental design challenges arise in optimizing synthesis yields?

- Reaction conditions : Excess reagents (e.g., chloroacetyl chloride) or prolonged refluxing can lead to side products like dimerized intermediates .

- Purification : Column chromatography or recrystallization (e.g., using ethanol/pet-ether) is critical to isolate pure compounds, as evidenced by TLC monitoring (hexane:ethyl acetate = 9:1) .

- Catalyst selection : Fly-ash:PTS catalysts in microwave-assisted synthesis improve yields (≥70%) but require rigorous optimization of microwave power and time .

Q. How are data contradictions resolved in crystallographic studies?

Discrepancies in crystallographic data (e.g., bond angles or space group assignments) are addressed using:

Q. What computational methods support mechanistic studies of its bioactivity?

- Molecular docking : Predicts binding affinities to targets like aromatase (PDB: 3EQM) using AutoDock Vina .

- QSAR models : Correlate substituent electronic parameters (e.g., Hammett constants) with IC₅₀ values to guide analogue design .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic attacks .

Methodological Recommendations

- Synthesis : Prioritize microwave-assisted methods to reduce reaction times and improve yields .

- Characterization : Combine X-ray crystallography (SHELXL) with dynamic NMR to resolve conformational flexibility .

- Bioassays : Include comet assays or flow cytometry to assess DNA damage or apoptosis induction, complementing IC₅₀ data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.